molecular formula C23H27NO3S B281695 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281695
M. Wt: 397.5 g/mol
InChI Key: DNDSIVYFMLCCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor that plays a crucial role in the development and progression of several types of cancer, including breast, ovarian, and gastric cancer. HER2 overexpression is associated with increased cell proliferation, survival, and metastasis. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.

Mechanism of Action

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a reversible inhibitor of HER2 kinase activity. It binds to the ATP-binding pocket of the kinase domain and prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a higher selectivity for HER2 than other members of the HER family, such as EGFR and HER3.
Biochemical and Physiological Effects:
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the phosphorylation of HER2 and downstream signaling molecules, such as AKT and ERK. It also induces cell cycle arrest and apoptosis. In vivo studies have shown that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits tumor growth and metastasis in xenograft models of breast, ovarian, and gastric cancer. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab.

Advantages and Limitations for Lab Experiments

The advantages of using 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments include its high selectivity for HER2, its ability to inhibit HER2 kinase activity, and its ability to enhance the efficacy of other anti-cancer agents. The limitations of using 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include its low solubility in aqueous solutions, its low stability in physiological conditions, and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research and development of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. These include:
1. Clinical Trials: 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of HER2-positive cancers. Further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination Therapy: 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab. Further studies are needed to determine the optimal combination therapy for HER2-positive cancers.
3. Biomarker Identification: HER2 overexpression is a biomarker for the efficacy of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in HER2-positive cancers. Further studies are needed to identify other biomarkers that can predict the response to 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.
4. Structural Optimization: The synthesis of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps and has a low overall yield. Further studies are needed to optimize the synthesis and improve the yield of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.
In conclusion, 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that targets HER2 kinase activity in HER2-positive cancers. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Further research is needed to determine its safety and efficacy in humans and to identify optimal combination therapies and biomarkers for its use.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials are commercially available and include 3-methylphenol, 4-tert-butylbenzenesulfonyl chloride, and 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The intermediate compounds are prepared through reactions such as nitration, reduction, and coupling. The final coupling reaction involves the use of a palladium catalyst and a base to form the desired product. The overall yield of the synthesis is approximately 10-15%.

Scientific Research Applications

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of HER2-positive cancers. In vitro studies have shown that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the proliferation and survival of HER2-overexpressing cancer cells. It also induces cell cycle arrest and apoptosis. In vivo studies have demonstrated that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits tumor growth and metastasis in xenograft models of breast, ovarian, and gastric cancer. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab.

properties

Molecular Formula

C23H27NO3S

Molecular Weight

397.5 g/mol

IUPAC Name

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H27NO3S/c1-15-5-11-21-19(13-15)20-14-17(8-12-22(20)27-21)24-28(25,26)18-9-6-16(7-10-18)23(2,3)4/h6-10,12,14-15,24H,5,11,13H2,1-4H3

InChI Key

DNDSIVYFMLCCBW-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.